
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): is a cationic surfactant belonging to the category of quaternary ammonium salts, specifically aromatic heterocyclic quaternary ammonium salts . It is also known by other names such as 3-Allyl-2,4-dimethylthiazolium hexafluorophosphate and 2,4-Dimethyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium hexafluorophosphate(1-) . This compound is characterized by its excellent antistatic, dispersing, and emulsifying abilities .
Métodos De Preparación
The synthesis of Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-) involves the reaction of 2,4-dimethylthiazole with allyl bromide to form 2,4-dimethyl-3-(2-propenyl)thiazolium bromide. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product . The reaction conditions typically involve the use of solvents such as acetonitrile and temperatures around 60-80°C . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-) involves its interaction with cellular components. In biological systems, it targets DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis . The compound’s cationic nature allows it to interact with negatively charged cell membranes, disrupting their integrity and leading to cell death .
Comparación Con Compuestos Similares
Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-): can be compared with other similar compounds such as:
3-Allyl-2,4-dimethylthiazolium bromide: Similar in structure but differs in the counterion, which affects its solubility and reactivity.
2,4-Dimethyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium chloride: Another similar compound with chloride as the counterion, used in different applications due to its distinct properties.
The uniqueness of Thiazolium, 2,4-dimethyl-3-(2-propenyl)-, hexafluorophosphate(1-) lies in its hexafluorophosphate counterion, which imparts specific solubility and stability characteristics, making it suitable for specialized applications .
Propiedades
Número CAS |
128439-91-8 |
|---|---|
Fórmula molecular |
C8H12NS.F6P C8H12F6NPS |
Peso molecular |
299.22 g/mol |
Nombre IUPAC |
2,4-dimethyl-3-prop-2-enyl-1,3-thiazol-3-ium;hexafluorophosphate |
InChI |
InChI=1S/C8H12NS.F6P/c1-4-5-9-7(2)6-10-8(9)3;1-7(2,3,4,5)6/h4,6H,1,5H2,2-3H3;/q+1;-1 |
Clave InChI |
DCQBPUZUFVBDGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=[N+]1CC=C)C.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





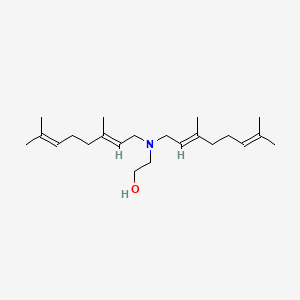
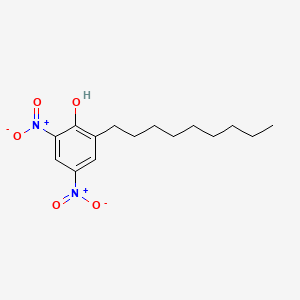
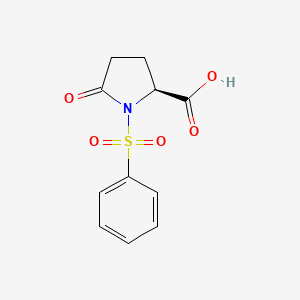
![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)



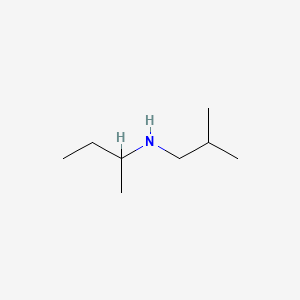
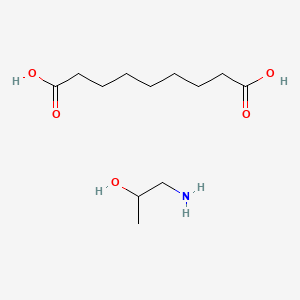

![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)
